

# 5-Bromo-2-hydroxybenzohydrazide molecular structure and weight

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## Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzohydrazide

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An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of **5-Bromo-2-hydroxybenzohydrazide**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromo-2-hydroxybenzohydrazide** is a halogenated derivative of salicylic acid hydrazide. As a member of the benzohydrazide class, it possesses a versatile chemical scaffold that is of significant interest in medicinal chemistry and materials science. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of a bromine atom and a phenolic hydroxyl group on the aromatic ring modifies the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical methodologies employed for its characterization.

## Molecular Structure and Composition

The structural identity of **5-Bromo-2-hydroxybenzohydrazide** is defined by a benzene ring co-substituted with a hydroxyl group, a bromine atom, and a hydrazide moiety.

#### Key Structural Features:

- **Aromatic Core:** A central phenyl ring provides a rigid scaffold.
- **Hydroxyl Group (-OH):** Located at position 2 (ortho to the hydrazide), this phenolic group is a hydrogen bond donor and can participate in chelation with metal ions. Its acidity is influenced by the other ring substituents.
- **Bromine Atom (-Br):** Positioned at carbon 5, this heavy halogen atom significantly increases the molecule's mass and alters its electronic distribution and lipophilicity. It serves as a useful handle for further functionalization in synthetic applications.
- **Hydrazide Group (-CONHNH<sub>2</sub>):** This functional group is the defining feature of the molecule. It is a powerful hydrogen bonding motif, capable of acting as both a donor and an acceptor, which is crucial for its interaction with biological targets. It is also a key reactive site for the synthesis of derivatives like hydrazones.

The systematic IUPAC name for this compound is **5-bromo-2-hydroxybenzohydrazide**[\[1\]](#)[\[2\]](#). It is also known by the synonym 5-Bromo-2-hydroxy-benzoic acid hydrazide[\[3\]](#).

Caption: 2D molecular structure of **5-Bromo-2-hydroxybenzohydrazide**.

## Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of **5-Bromo-2-hydroxybenzohydrazide** is provided below. These data are essential for experimental design, safety assessment, and computational modeling.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	231.05 g/mol	[1][3][4]
Exact Mass	229.96909 Da	[1]
CAS Number	39635-10-4	[1][3][6]
Melting Point	217-218 °C	[6]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	4	[1]
Topological Polar Surface Area	75.4 Å <sup>2</sup>	[1]
XLogP3 (Lipophilicity)	2.2	[1]

## Analytical Characterization

The definitive identification and purity assessment of **5-Bromo-2-hydroxybenzohydrazide** rely on a combination of spectroscopic and analytical techniques.

### Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For **5-Bromo-2-hydroxybenzohydrazide**, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact mass of 229.96909 Da[1]. A key diagnostic feature in the mass spectrum is the isotopic pattern caused by the presence of bromine. Natural bromine consists of two stable isotopes, <sup>79</sup>Br (~50.7%) and <sup>81</sup>Br (~49.3%), in nearly equal abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M<sup>+</sup> peak and the M+2 peak, which have almost identical intensities. This signature pattern provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.

- $^1\text{H}$  NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the amine protons of the hydrazide group. The aromatic protons would appear as a set of multiplets or doublets, with their chemical shifts and coupling constants being characteristic of the 1,2,4-trisubstituted benzene ring pattern. The -OH and -NH<sub>2</sub> protons are exchangeable and may appear as broad singlets.
- $^{13}\text{C}$  NMR: The carbon spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide group would appear significantly downfield (typically >160 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the electronegative oxygen atom appearing furthest downfield in this region.

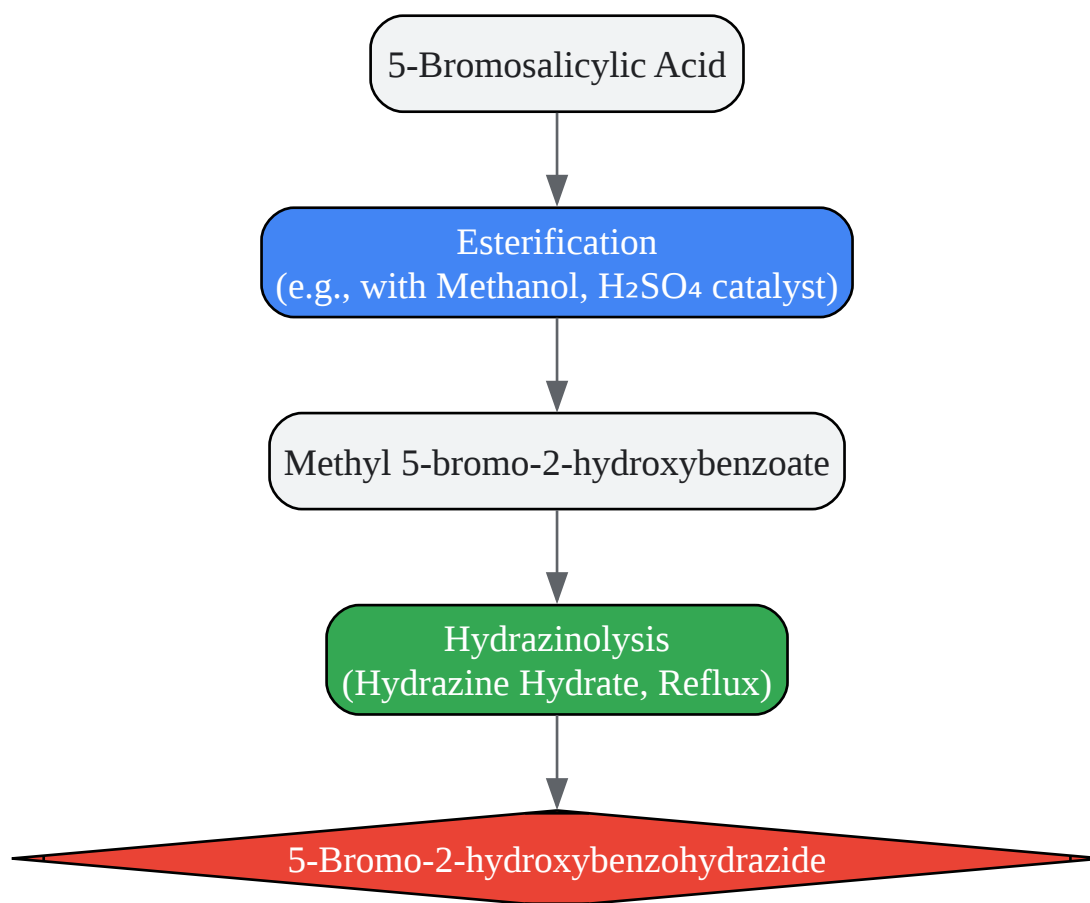
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of **5-Bromo-2-hydroxybenzohydrazide** would be expected to show:

- O-H stretch: A broad absorption band around 3200-3600 cm<sup>-1</sup> for the phenolic hydroxyl group.
- N-H stretch: One or two sharp peaks in the 3200-3400 cm<sup>-1</sup> region corresponding to the amine group of the hydrazide.
- C=O stretch: A strong, sharp absorption band around 1640-1680 cm<sup>-1</sup> for the carbonyl group of the hydrazide.
- C=C stretch: Aromatic ring vibrations in the 1450-1600 cm<sup>-1</sup> region.
- C-Br stretch: A signal in the fingerprint region, typically below 700 cm<sup>-1</sup>.

## Conceptual Synthesis Workflow

Benzohydrazides are commonly synthesized from their corresponding carboxylic acid esters. The synthesis of **5-Bromo-2-hydroxybenzohydrazide** would typically involve a two-step process starting from 5-bromosalicylic acid.



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Caption: A typical two-step synthesis pathway for **5-Bromo-2-hydroxybenzohydrazide**.

- **Esterification:** The carboxylic acid group of 5-bromosalicylic acid is first converted into an ester, commonly a methyl or ethyl ester, through reaction with the corresponding alcohol under acidic catalysis (e.g., Fischer esterification). This step protects the acidic proton and activates the carbonyl group for the subsequent reaction.
- **Hydrazinolysis:** The resulting ester is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide product. This reaction is a standard and efficient method for preparing hydrazides[7].

## Conclusion

**5-Bromo-2-hydroxybenzohydrazide** is a well-defined chemical entity with a molecular formula of  $C_7H_7BrN_2O_2$  and a molecular weight of 231.05 g/mol . Its structure, characterized by

a brominated phenolic ring and a reactive hydrazide functional group, makes it a compound of interest for further chemical modification and biological screening. The identity and purity of this compound can be rigorously confirmed through a combination of standard analytical techniques, including mass spectrometry, NMR, and IR spectroscopy, each providing complementary and definitive structural information.

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